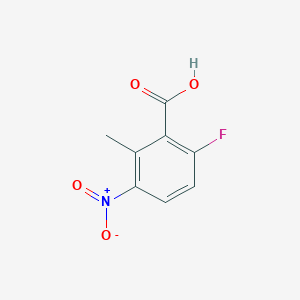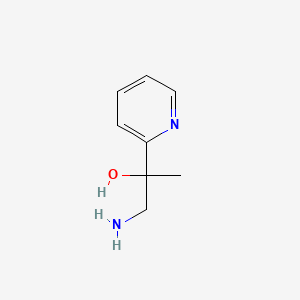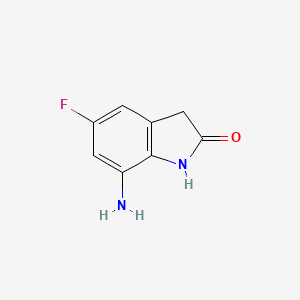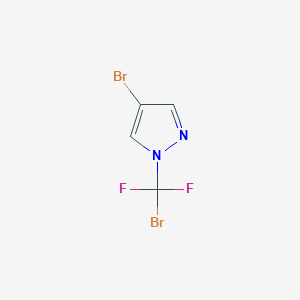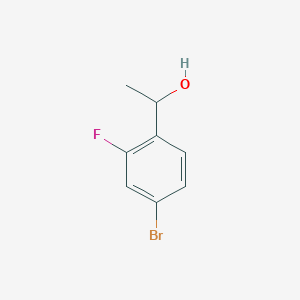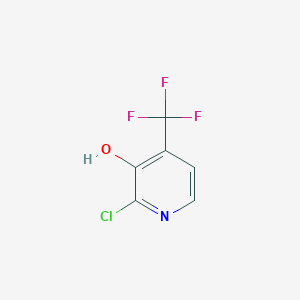
2-Chloro-4-(trifluoromethyl)pyridin-3-OL
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyridin-3-OL is a pyridine derivative. It is an important intermediate in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
This compound can be synthesized from 2-chloro-4-iodopyridine . It is also a byproduct in the synthesis of 2,3,5-DCTF . The synthesis of trifluoromethylpyridines (TFMP) derivatives, which include this compound, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Intermediate for Herbicides
The compound 2-Chloro-4-(trifluoromethyl)pyridin-3-OL serves as a key intermediate in the synthesis of various herbicides, including the highly efficient trifloxysulfuron. This synthesis involves processes such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, highlighting its role in the development of agricultural chemicals (Zuo Hang-dong, 2010).
Catalysis and Organic Synthesis
In organic synthesis, derivatives of pyridines, including structures related to this compound, are utilized for their broad spectrum of biological and pharmaceutical properties. These include roles in catalysis, where specific pyridine derivatives promote selective reactions, contributing to the development of new synthetic methods. Such derivatives are instrumental in the synthesis of compounds with anti-convulsant, anesthetic, anti-malarial, and vasodilator properties, among others, underscoring their versatility in chemical synthesis (B. Maleki, 2015).
Electrocatalysis and Oxygen Reduction
Fe(III)-meso-tetra(pyridyl)porphyrins, related to the pyridine core structure of this compound, act as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. The specific positioning of pyridine groups influences proton delivery, enhancing the selectivity for the desired 4-electron reduction process. This application is pivotal in the development of more efficient and selective electrocatalytic processes (Benjamin D Matson et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in the synthesis of molecules that target the respiratory system .
Mode of Action
It’s known that similar compounds have been used in the synthesis of molecules that act as inhibitors of specific enzymes .
Biochemical Pathways
Similar compounds have been used in the synthesis of molecules that affect various biochemical pathways .
Pharmacokinetics
It’s known that similar compounds have been used in the synthesis of molecules with various pharmacokinetic properties .
Result of Action
Similar compounds have been used in the synthesis of molecules that have various effects on cells and molecules .
Action Environment
It’s known that similar compounds have been used in the synthesis of molecules that are influenced by various environmental factors .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(trifluoromethyl)pyridin-3-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding while others are non-covalent .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, with some changes being reversible while others are not .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic effects at high doses can include cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, ultimately influencing its biochemical effects .
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUISHIPDMLMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)

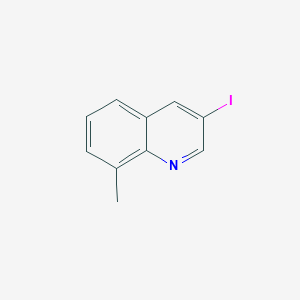
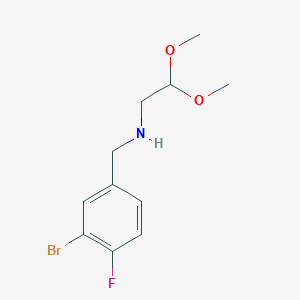

![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)

